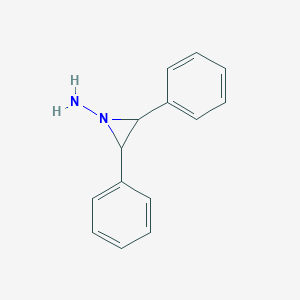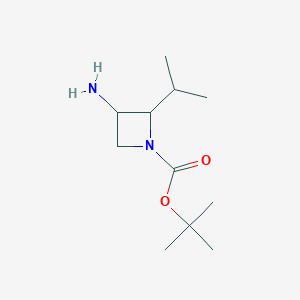
tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate: is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules that can be used as probes or drugs .
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-methylazetidine-1-carboxylate
Uniqueness: tert-Butyl 3-amino-2-isopropylazetidine-1-carboxylate is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and biologically active molecules .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-2-propan-2-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-7(2)9-8(12)6-13(9)10(14)15-11(3,4)5/h7-9H,6,12H2,1-5H3 |
Clave InChI |
HRZXVXFQWBQYQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(CN1C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



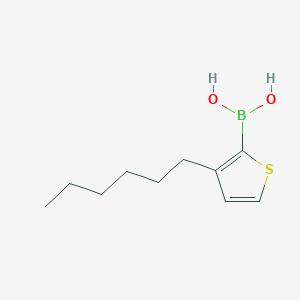
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
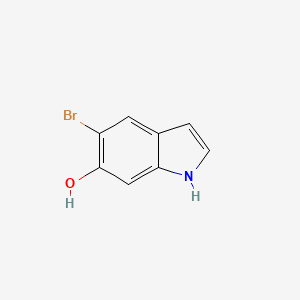
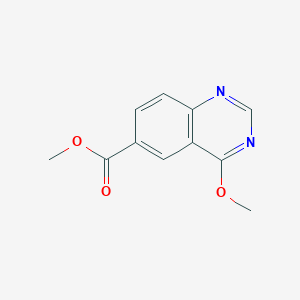
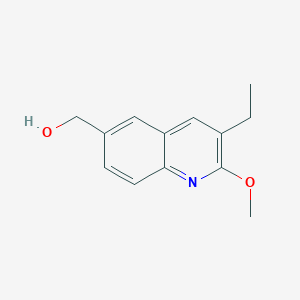
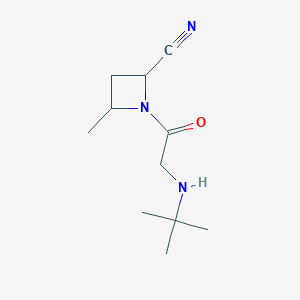
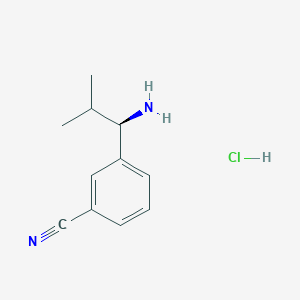
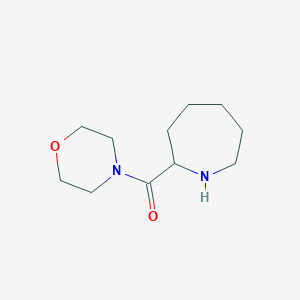
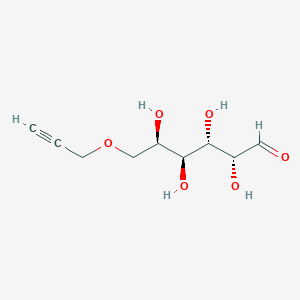
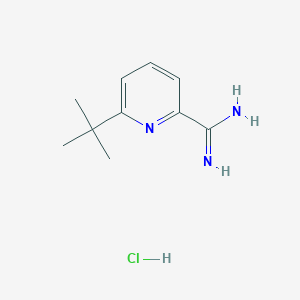
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)

